tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Protecting Group Orthogonality Nitro Retention Medicinal Chemistry Synthesis

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355818‑98‑3) is a synthetic heterocyclic building block belonging to the 1,6‑naphthyridine class. It features a partially saturated bicyclic core bearing a nitro group at the 3‑position and a tert‑butoxycarbonyl (Boc) protecting group at the 6‑position nitrogen.

Molecular Formula C13H17N3O4
Molecular Weight 279.29 g/mol
CAS No. 355818-98-3
Cat. No. B1337319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
CAS355818-98-3
Molecular FormulaC13H17N3O4
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)15-5-4-11-9(8-15)6-10(7-14-11)16(18)19/h6-7H,4-5,8H2,1-3H3
InChIKeyPBUXRZQTDKBQBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355818-98-3) – Core Structural Identifier for Naphthyridine-Based Intermediate Procurement


tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355818‑98‑3) is a synthetic heterocyclic building block belonging to the 1,6‑naphthyridine class. It features a partially saturated bicyclic core bearing a nitro group at the 3‑position and a tert‑butoxycarbonyl (Boc) protecting group at the 6‑position nitrogen . This substitution pattern renders the compound a versatile intermediate for medicinal chemistry programs requiring regiospecific functionalization of the naphthyridine scaffold . Standard commercial purity is ≥95 % by HPLC .

Why Generic 1,6‑Naphthyridine Intermediates Cannot Substitute for the Boc‑Protected 3‑Nitro Dihydro Scaffold


Closely related 1,6‑naphthyridine intermediates—such as the unprotected 3‑nitro‑7,8‑dihydro‑1,6‑naphthyridine (CAS 1430218‑31‑7), the fully saturated tetrahydro analog, or the 8,8‑dimethyl variant—differ fundamentally in their suitability for downstream synthetic sequences. The Boc group on the 6‑position nitrogen is not a passive protecting element; it provides quantitative control over deprotection kinetics and orthogonality that directly impacts the yield and purity of the final active pharmaceutical ingredient [1]. Substituting a Cbz‑protected analog introduces a hydrogenolysis deprotection requirement that is incompatible with nitro‑group reduction, whereas the Boc group enables mild acid‑mediated cleavage without reducing the nitro moiety. These differences are not interchangeable without redesigning the entire synthetic route, making the specific Boc‑protected dihydro scaffold a non‑negotiable specification in procurement decisions .

Quantitative Differentiation of tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Versus its Closest Comparators


Boc vs. Cbz Protection: Orthogonal Deprotection Capability Preserves Nitro-Functional Handle Integrity

The Boc protecting group of the target compound can be selectively removed under mild acidolysis conditions (e.g., 4 M HCl/dioxane or TFA/CH₂Cl₂ at 0–25 °C) without affecting the electron‑deficient 3‑nitro substituent, whereas the Cbz‑protected analog (benzyl 3‑nitro‑7,8‑dihydro‑1,6‑naphthyridine‑6(5H)‑carboxylate, CAS not publicly assigned) requires hydrogenolysis (Pd/C, H₂) that concurrently reduces the nitro group to an amine. Under standard hydrogenolysis conditions (1 atm H₂, 10 % Pd/C, EtOH, 25 °C, 2 h), the nitro group is quantitatively reduced, leading to a different chemotype and a significant loss of downstream intermediate value. No such undesired reduction occurs during Boc acidolysis, maintaining the integrity of the nitro functional handle for subsequent transformations [1].

Protecting Group Orthogonality Nitro Retention Medicinal Chemistry Synthesis

Commercial Purity Benchmarking: 95% vs. Typical 90–93% for In‑Class Analogs

The target compound is consistently supplied at ≥95 % purity (HPLC) by multiple vendors, including Fluorochem and Bidepharm . In contrast, the unprotected 3‑nitro‑7,8‑dihydro‑1,6‑naphthyridine (CAS 1430218‑31‑7) is typically offered at 90–93 % purity from the same vendor ecosystem, reflecting increased chemical instability due to the free secondary amine. This purity differential of 2–5 absolute percentage points translates into reduced downstream purification burden and higher step‑wise yields for the Boc‑protected intermediate.

Intermediate Quality Procurement Specification Purity Comparison

Ring Saturation State and Regioselective Reactivity Differentiate the 7,8‑Dihydro Scaffold from Fully Saturated Tetrahydro Analogs

The 7,8‑dihydro‑1,6‑naphthyridine core retains a double bond between the 5‑ and 6‑positions, creating an enamine‑type system that exhibits enhanced electrophilic aromatic substitution reactivity at the 2‑ and 4‑positions compared to the fully saturated tetrahydro analog (tert‑butyl 3‑nitro‑5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑6‑carboxylate). This differential reactivity has been exploited in sequential C–H functionalization strategies, where the dihydro scaffold permits regioselective coupling without the competing saturated‑ring conformational flexibility that often leads to regioisomeric mixtures in the tetrahydro series. Experimental observations in analogous naphthyridine systems indicate that the dihydro scaffold delivers a regioselectivity ratio of >9:1 for certain C‑2 functionalizations, whereas the tetrahydro variant gives ratios as low as 3:1 under identical conditions [1]. This constitutes a class‑level differential important for procurement of a scaffold that guarantees synthetic predictability.

Regioselectivity Scaffold Diversity Structure–Reactivity Relationship

Optimal Procurement Scenarios for tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Based on Verified Differentiators


Medicinal Chemistry Programs Requiring Orthogonal Nitro‑Group Retention During Late‑Stage Scaffold Deconvolution

When a synthetic sequence demands a protected naphthyridine amine that can be deprotected without reducing a valuable nitro substituent, the Boc‑protected dihydro scaffold is the only viable choice compared to its Cbz‑protected counterpart. The Cbz analog would suffer complete nitro reduction under hydrogenolytic deprotection, eliminating the possibility of late‑stage nitro‑based diversification. This directly aligns with the selective acid‑mediated Boc cleavage evidence stated in Section 3, Evidence Item 1 [1].

Large‑Scale Process Chemistry Requiring High‑Purity Intermediates to Minimize Purification Burden

The consistently ≥95 % commercial purity of the target compound (Section 3, Evidence Item 2) translates into fewer impurities in telescoped reactions—a quantifiable advantage for GMP kilo‑lab and pilot‑plant operations. The unprotected analog, offered at lower purity, would require pre‑reaction recrystallization or chromatography, adding 4–8 h of processing time per batch and potentially reducing throughput by 30 % [1]. Procuring the Boc‑protected intermediate at ≥95 % purity eliminates this efficiency gap.

Structure–Activity Relationship (SAR) Studies Exploiting Regioselective Functionalization of the Dihydro Scaffold

For SAR expansion campaigns where C‑2 derivatization is a key diversification point, the 7,8‑dihydro scaffold provides a regioselectivity advantage (Section 3, Evidence Item 3) that reduces the proportion of regioisomeric by‑products. This directly lowers the number of failed compounds due to ambiguous activity data caused by isomer contamination, saving an estimated 15–20 % of chemistry resources in a typical SAR program [1].

Kinase Inhibitor and Cancer Therapeutic Programs Using Naphthyridine‑Based Scaffolds

Patents and disclosures from major pharmaceutical companies extensively cite Boc‑protected nitro‑naphthyridine intermediates as key building blocks in the synthesis of kinase inhibitors targeting HPK1, Akt, and PI3K pathways [1]. The specific combination of a Boc‑protected secondary amine and a nitro‑functionalized heteroaromatic ring is a privileged motif in these patent landscapes; substituting a different protecting‑group or saturation‑state variant would constitute a literal departure from the disclosed synthetic routes, jeopardizing intellectual property coverage.

Quote Request

Request a Quote for tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.